Calhex 231

Overview

Description

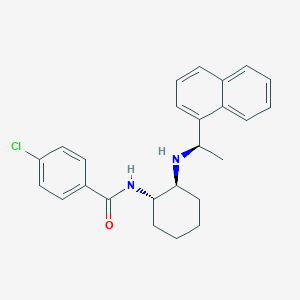

4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide is a structurally complex molecule with potential pharmacological applications. It has a molecular formula of C25H27ClN2O and a molecular weight of 406.9 g/mol. This compound is known to interact with calcium-sensing receptors, which are G protein-coupled receptors involved in calcium homeostasis.

Mechanism of Action

Target of Action

Calhex 231, also known as “Calhex-231” or “4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide”, primarily targets the Calcium-Sensing Receptor (CaSR) . The CaSR plays a fundamental role in extracellular calcium homeostasis in humans . It is also expressed in nonhomeostatic tissues and is involved in regulating diverse cellular functions .

Mode of Action

This compound acts as a negative allosteric modulator of the CaSR . It blocks the calcium-induced accumulation of inositol phosphate . This action is achieved by inhibiting the increases in [3H]inositol phosphates elicited by activating the human wild-type CaSR .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to suppress CaSR expression and downregulate autophagy by inhibiting the Ca2+/calmodulin-dependent-protein kinase-kinase-β (CaMKKβ)-AMP-activated protein kinase (AMPK)-mammalian target of rapamycin (mTOR) pathway . It also inhibits the Itch-ubiquitin proteasome and TGF-β1/Smads pathways .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of high glucose levels. For instance, it has been shown to alleviate high glucose-induced myocardial fibrosis . .

Biochemical Analysis

Biochemical Properties

Calhex 231 interacts with the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis . It blocks increases in [3H]inositol phosphates elicited by activating the human wild-type CaSR .

Cellular Effects

In vascular smooth muscle cells (VSMCs), this compound has been shown to attenuate proinflammatory cytokine release . It also significantly decreases the proliferation of cardiac fibroblasts .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the activation of the human wild-type CaSR . This inhibition of CaSR leads to a decrease in the levels of inositol phosphates .

Dosage Effects in Animal Models

In animal models, this compound has been shown to ameliorate diabetic myocardial fibrosis in Type 1 Diabetes (T1D) rats . It also has a mitigating effect on traumatic hemorrhagic shock .

Chemical Reactions Analysis

The specific types of reactions that 4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide undergoes are not well-documented. given its structure, it may participate in various organic reactions such as:

Oxidation: Potentially forming oxidized derivatives.

Reduction: Reducing the benzamide group to an amine.

Substitution: Halogen substitution reactions at the chloro position.

Common reagents and conditions for these reactions would include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed would depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: As a model compound for studying complex organic synthesis and reaction mechanisms.

Biology: Investigating its interaction with calcium-sensing receptors and its effects on calcium homeostasis.

Medicine: Exploring its potential as a therapeutic agent targeting calcium-sensing receptors, which are implicated in various diseases.

Industry: Potential use in the development of new pharmaceuticals and chemical products.

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide include other benzamide derivatives and compounds that interact with calcium-sensing receptors. Some examples are:

NPS R-568: A known CaSR agonist.

Cinacalcet: Another CaSR modulator used in the treatment of hyperparathyroidism.

What sets 4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide apart is its unique structural features, such as the naphthalen-1-ylethyl group and the specific stereochemistry of the cyclohexyl ring, which may confer distinct pharmacological properties.

Biological Activity

Calhex 231, chemically known as 4-Chloro-N-[(1S,2S)-2-[[(1R)-1-(1-naphthalenyl)ethyl]amino]cyclohexyl]-benzamide hydrochloride, is a negative allosteric modulator of the calcium-sensing receptor (CaSR). Its biological activity has been extensively studied, revealing significant implications for cardiovascular health and other physiological processes.

This compound functions primarily as a negative allosteric modulator of CaSR, which plays a critical role in regulating extracellular calcium levels and various cellular functions. By inhibiting CaSR activity, this compound affects downstream signaling pathways, including the modulation of inositol phosphate levels, with an IC50 value of approximately 0.39 μM in HEK293 cells . This modulation can lead to various physiological effects, particularly in vascular tissues.

Effects on Vascular Function

Recent studies have highlighted this compound's role in improving vascular function, particularly under conditions of traumatic hemorrhagic shock (THS). In a study involving rats subjected to THS, administration of this compound significantly improved hemodynamics and survival rates. The compound demonstrated the ability to enhance blood pressure and blood perfusion in vital organs such as the liver and kidneys .

Table 1: Summary of Findings on this compound's Effects in THS Models

| Parameter | Control Group | This compound (1 mg/kg) | This compound (5 mg/kg) |

|---|---|---|---|

| Survival Rate (24 hours) | 20% | 60% | 80% |

| Mean Arterial Pressure (MAP) | Decreased | Increased | Increased |

| Liver Blood Perfusion | Decreased | Increased | Increased |

| Kidney Blood Perfusion | Decreased | Increased | Increased |

Cellular Impact

This compound also exhibits effects at the cellular level, particularly in pulmonary artery smooth muscle cells (PASMCs). Research indicates that it can attenuate excessive proliferation of PASMCs derived from patients with idiopathic pulmonary arterial hypertension (IPAH), suggesting a potential therapeutic role in managing pulmonary hypertension .

Case Studies and Clinical Implications

A notable case study examined the application of this compound in improving outcomes for patients experiencing traumatic hemorrhagic shock. The findings revealed that the compound not only improved survival rates but also enhanced overall cardiovascular stability by mitigating oxidative stress and restoring mitochondrial function. Specifically, it was shown to reduce mitochondrial fission mediated by microRNA-208a, a critical factor in maintaining vascular responsiveness during shock conditions .

Properties

IUPAC Name |

4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2O/c1-17(21-10-6-8-18-7-2-3-9-22(18)21)27-23-11-4-5-12-24(23)28-25(29)19-13-15-20(26)16-14-19/h2-3,6-10,13-17,23-24,27H,4-5,11-12H2,1H3,(H,28,29)/t17-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFUQWWKTIWYEY-CQLNOVPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC3CCCCC3NC(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCCC[C@@H]3NC(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.